2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide
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Overview
Description
2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide.
Introduction of Fluorine and Benzamide Groups: The fluorine atom and benzamide group can be introduced through nucleophilic substitution reactions and amidation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be used to replace the fluorine atom or other substituents with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Diethylaminosulfur trifluoride (DAST), N,N’-dicyclohexylcarbodiimide (DCC)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-((5-(p-tolyl)isoxazol-3-yl)methyl)benzamide: Unique due to the presence of both fluorine and isoxazole moieties.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents, such as 3-(4-chlorophenyl)-5-methylisoxazole.
Fluorinated Benzamides: Compounds with similar benzamide structures but different substituents, such as 2-fluoro-N-(4-methylphenyl)benzamide.
Uniqueness
This compound is unique due to its specific combination of fluorine, isoxazole, and benzamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-fluoro-N-[[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-12-6-8-13(9-7-12)17-10-14(21-23-17)11-20-18(22)15-4-2-3-5-16(15)19/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHUOBKOTRNMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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